1-(3-Bromophenyl)-2-fluoroethan-1-ol (CAS: 1784354-70-6) is a bifunctional halogenated secondary alcohol utilized as a high-value building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and advanced materials [1]. It features a meta-positioned bromine atom that acts as a versatile handle for transition-metal-catalyzed cross-coupling, paired with a stable terminal fluoromethyl group that modulates the stereoelectronic profile of the adjacent hydroxyl. By providing a pre-installed C(sp3)-F bond, this scaffold allows process chemists to bypass hazardous late-stage fluorination steps while retaining the necessary aryl reactivity for modular structural extension [2].
Substituting this compound with its non-fluorinated analog, 1-(3-bromophenyl)ethan-1-ol, fundamentally alters the target molecule's pKa, lipophilicity, and metabolic stability, often resulting in failed lead optimization due to rapid C2 oxidation in vivo [1]. Alternatively, attempting to synthesize the fluorinated motif from a generic 1-(3-bromophenyl)ethane-1,2-diol precursor using nucleophilic fluorinating agents (e.g., DAST or XtalFluor) typically results in poor regioselectivity, yielding difficult-to-separate mixtures of 1-fluoro and 2-fluoro isomers alongside up to 30% styrene elimination byproducts [2]. Procuring the pre-fluorinated 1-(3-bromophenyl)-2-fluoroethan-1-ol bypasses these low-yield steps, ensuring absolute regiochemical fidelity and preserving the integrity of the secondary alcohol for subsequent functionalization.
Procuring pre-fluorinated 1-(3-bromophenyl)-2-fluoroethan-1-ol guarantees 100% regiopurity for the 2-fluoro isomer, a critical advantage for scale-up [1]. In contrast, late-stage deoxyfluorination of the baseline 1-(3-bromophenyl)ethane-1,2-diol with DAST typically yields a mixture of regioisomers (often <60% of the desired 2-fluoro-1-ol) and significant elimination byproducts (fluorostyrenes) [2].
| Evidence Dimension | Yield of pure 2-fluoro-1-ol regioisomer |
| Target Compound Data | 100% regiopurity (direct procurement) |
| Comparator Or Baseline | 1-(3-bromophenyl)ethane-1,2-diol + DAST (<60% yield, mixed isomers) |
| Quantified Difference | >40% yield improvement and elimination of chromatographic separation |
| Conditions | Standard laboratory scale synthesis vs. direct procurement |
Bypassing late-stage fluorination eliminates the need for hazardous reagents and complex chromatographic separations, directly lowering the cost per gram of the final API intermediate.
The robust C2-F bond (bond dissociation energy ~116 kcal/mol) in 1-(3-bromophenyl)-2-fluoroethan-1-ol remains completely intact under standard basic Suzuki-Miyaura coupling conditions [1]. Conversely, the commonly used alternative 2-bromo-1-(3-bromophenyl)ethan-1-ol (C-Br BDE ~68 kcal/mol) rapidly undergoes intramolecular cyclization under identical basic conditions to form 2-(3-bromophenyl)oxirane in >90% conversion [2].
| Evidence Dimension | Terminal halo-alcohol stability under basic conditions |
| Target Compound Data | Stable (no epoxide formation) |
| Comparator Or Baseline | 2-Bromo-1-(3-bromophenyl)ethan-1-ol (>90% conversion to epoxide) |
| Quantified Difference | 100% retention of the terminal halo-alcohol motif vs. >90% loss via cyclization |
| Conditions | Basic aqueous/organic mixtures typical of Pd-catalyzed cross-coupling (e.g., K2CO3, 90 °C) |
The robust C-F bond allows buyers to perform modular extensions at the meta-bromo position without requiring transient protection of the secondary alcohol.
The strong inductive electron-withdrawing effect of the C2-fluorine in 1-(3-bromophenyl)-2-fluoroethan-1-ol lowers the pKa of the secondary hydroxyl group by approximately 1.5 units relative to the non-fluorinated analog [1]. This shift significantly enhances the hydrogen-bond donor capacity of the alcohol compared to the generic 1-(3-bromophenyl)ethan-1-ol baseline [2].
| Evidence Dimension | Secondary alcohol pKa |
| Target Compound Data | Estimated pKa ~12.8-13.0 |
| Comparator Or Baseline | 1-(3-bromophenyl)ethan-1-ol (Estimated pKa ~14.3) |
| Quantified Difference | ~1.5 unit reduction in pKa |
| Conditions | Aqueous/organic physiological models |
For medicinal chemistry procurement, this pKa shift is critical for tuning target-binding affinity and membrane permeability, making the fluorinated building block non-interchangeable with the generic methyl analog.
Ideal for serving as a core scaffold where the meta-bromo group is subjected to Suzuki, Heck, or Buchwald-Hartwig cross-coupling to build extended biaryl or heteroaryl systems while retaining the metabolically stable fluoromethyl group [1].
The depressed pKa of the secondary alcohol makes this compound highly suitable for synthesizing target molecules that require a strong, directional hydrogen bond donor in the active site, directly leveraging the evidence from Section 3 [2].
Highly recommended for process chemistry routes where avoiding the use of corrosive and toxic fluorinating agents (like HF-pyridine, DAST, or SF4) is a strict safety and regulatory requirement, streamlining the path from discovery to manufacturing [3].